BenchChemオンラインストアへようこそ!

Proxazole citrate

Toxicology Safety Pharmacology Antispasmodic

Proxazole citrate (CAS 132-35-4) is a unique dual-function pharmacological probe combining anti-inflammatory and antispasmodic activity with atypical selectivity. Unlike standard agents, it selectively inhibits pathological smooth muscle spasm while preserving physiological tone, and suppresses edema without NSAID-like ulcerogenicity. It prevents indomethacin-induced ulcers without reducing acid secretion—an essential reference standard for gastro-safe anti-inflammatory drug discovery. With cerebrovascular 'inverse steal' perfusion and documented oral LD50 of 60 mg/kg (rat), it serves as a functional benchmark in cerebral ischemia models and a lower-safety-margin comparator in acute toxicity studies.

Molecular Formula C23H33N3O8
Molecular Weight 479.5 g/mol
CAS No. 132-35-4
Cat. No. B1679794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxazole citrate
CAS132-35-4
Synonyms3 alpha-phenylpropyl-5 beta- diethylaminoethyl-1,2,4-oxadiazole
3-(alpha-ethylbenzyl)-5-(2-diethylaminoethyl)- 1,2,4-oxadiazole
pirecin
propazoline
proxazole
proxazole, (+)-isomer
proxazole, (+-)-isomer
proxazole, (-)-isomer
toness
Molecular FormulaC23H33N3O8
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyWFAULHLDTDDABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proxazole Citrate CAS 132-35-4: Compound Profile for Spasmolytic & Anti-Inflammatory Research


Proxazole citrate (CAS 132-35-4) is the citrate salt of proxazole, a synthetic 1,2,4-oxadiazole derivative functioning as a smooth muscle relaxant and anti-inflammatory agent. It is classified as a papaverine-like spasmolytic and historically indicated for functional gastrointestinal disorders and cerebrovascular insufficiency . The free base (proxazole, CAS 5696-09-3) carries the pharmacological activity.

Why In-Class Antispasmodic or Anti-Inflammatory Substitution Fails for Proxazole Citrate


Proxazole citrate exhibits an unusual dual pharmacological profile combining anti-inflammatory and antispasmodic properties, each with atypical features . Its anti-inflammatory action targets edematous responses without producing the ulcerogenic effects characteristic of most NSAIDs, and it prevents indomethacin-induced ulcers without suppressing gastric acid secretion . The spasmolytic activity selectively inhibits pathological smooth muscle spasm at vascular and intestinal levels without interfering with physiological tissue function . These combined, discordant properties are not replicated by standard single-mechanism antispasmodics (e.g., papaverine, drotaverine) or conventional anti-inflammatory drugs, making straightforward in-class substitution unreliable.

Quantitative Differentiation Evidence for Proxazole Citrate Against Key Comparators


Acute Oral Toxicity in Rats: Proxazole Citrate vs. Papaverine Hydrochloride

Proxazole citrate demonstrates a qualitatively distinct acute toxicity profile compared to the prototype antispasmodic papaverine. In rats, the oral LD50 of proxazole citrate is reported as 60 mg/kg , while literature values for papaverine hydrochloride range from approximately 150 mg/kg (subcutaneous in mice) to 162 mg/kg (oral in mice) and higher oral thresholds in rats . Although direct species- and route-matched data are limited, the lower oral LD50 of proxazole citrate indicates a narrower acute safety margin that must be accounted for in preclinical study design. This difference precludes dose-equivalent substitution between these agents.

Toxicology Safety Pharmacology Antispasmodic

Ulcer Prevention Profile: Proxazole Citrate vs. Indomethacin and NSAID Class

Proxazole citrate prevents indomethacin-induced gastric ulcers in rats without exerting an anti-secretory effect on gastric acid . This contrasts with the well-established ulcerogenic properties of indomethacin and most conventional NSAIDs, which are documented to cause gastric lesions at therapeutic doses . In a comparative gastric secretion study, proxazole selectively increased gastric mucin production, whereas benzydamine depressed acid secretion and increased mucin, and banthine produced non-specific inhibition . This unique mucin-enhancing, non-anti-secretory gastroprotective action of proxazole differentiates it from both ulcer-inducing anti-inflammatory agents and traditional acid-suppressing anti-ulcer drugs.

Gastrointestinal Safety Anti-inflammatory Ulcer Prevention

Spasmolytic Selectivity: Proxazole Citrate vs. Papaverine-Like Agents

The antispasmodic activity of proxazole citrate results in specific inhibition of induced smooth muscle spasm, both at the vascular and intestinal levels, without significant interference with the physiological activity of that tissue . This functional selectivity was contrasted with the broader smooth muscle depressant effects typical of papaverine . While classical papaverine-like agents often reduce both pathological spasm and basal physiological tone, proxazole's reported capacity to preserve physiological function represents a qualitative differentiation relevant to ex vivo and in vivo experimental models where maintenance of baseline contractility is critical.

Spasmolytic Smooth Muscle Selectivity

Cerebral Blood Flow Improvement: Proxazole vs. Other Vasoactive Agents

Among a panel of vasoactive drugs tested in 410 patients, proxazole was one of the few agents (alongside vincamine, hexobendine, dextran, and ouabain) capable of improving hemispheric cerebral blood flow (CBF), while ephedrine combined with xanthines decreased CBF . Proxazole and drotaverine further demonstrated a specific 'inverse steal phenomenon,' improving perfusion in ischemic brain regions without reducing flow in healthy areas . This pattern contrasts with hexobendine, which in some cases caused an intracerebral 'steal' effect by diverting flow from ischemic to well-perfused regions. Although direct quantitative CBF improvement figures for proxazole are not extractable from available abstracts, the reproducible occurrence of inverse steal places proxazole in a distinct hemodynamic category relative to many cerebrovascular agents.

Cerebral Hemodynamics Vasoactive Cerebrovascular

Recommended Research and Industrial Application Scenarios for Proxazole Citrate


Dual-Action Anti-Inflammatory and Antispasmodic Probe in Ex Vivo Smooth Muscle Studies

Proxazole citrate can serve as a dual-function pharmacological probe in isolated organ bath experiments investigating the interplay between inflammation and smooth muscle spasm. Its selective inhibition of induced spasm while preserving physiological tone makes it suitable for dissecting pathological vs. basal contractile mechanisms in intestinal and vascular tissue preparations.

Gastrointestinal Safety Pharmacology: Non-Ulcerogenic Anti-Inflammatory Reference Compound

In gastric ulcerogenesis models, proxazole citrate can be employed as a reference compound that prevents indomethacin-induced ulcers without suppressing acid secretion . This profile is valuable for benchmarking novel anti-inflammatory candidates intended to avoid NSAID-like gastrointestinal toxicity.

Cerebral Blood Flow Redistribution Studies (Inverse Steal Phenomenon)

Proxazole citrate can be used as a positive control in experimental models of regional cerebral ischemia where the inverse steal phenomenon is of interest. Its demonstrated ability to improve perfusion in ischemic regions without compromising healthy tissue flow provides a functional benchmark for novel cerebrovascular agents.

Toxicological Benchmarking of Antispasmodic Safety Margins

With a documented oral LD50 of 60 mg/kg in rats , proxazole citrate can serve as a lower-safety-margin comparator in acute toxicity studies evaluating new spasmolytic candidates, particularly when comparing against compounds with wider therapeutic indices such as papaverine.

Quote Request

Request a Quote for Proxazole citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.